Rutarin

Vue d'ensemble

Description

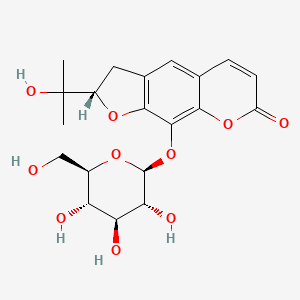

The compound “Rutarin” is a complex organic molecule that features a furochromen structure with multiple hydroxyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps may include:

- Formation of the furochromen core through cyclization reactions.

- Introduction of hydroxyl groups via oxidation reactions.

- Attachment of the oxan-2-yl group through glycosylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of catalysts and specific reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Introduction of additional hydroxyl groups or conversion of hydroxyl groups to carbonyl groups.

Reduction: Conversion of carbonyl groups back to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : Rutarin is utilized as a precursor for synthesizing more complex molecules in organic chemistry. Its structural properties make it an essential component in the development of new chemical entities.

Biology

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which are vital for combating oxidative stress associated with numerous diseases. Studies have shown that this compound can scavenge free radicals and enhance the body's antioxidant defenses, potentially offering neuroprotective benefits against neurodegenerative diseases .

- Anti-inflammatory Effects : The compound has been documented to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. Research indicates that this compound significantly reduces inflammation markers in animal models of arthritis, suggesting its potential as an anti-arthritic agent .

Medicine

- Therapeutic Potential : this compound has been investigated for various therapeutic effects including:

- Anticancer Activity : Studies demonstrate this compound's ability to inhibit tumor growth in several cancer models, including human leukemia and colon cancer cell lines. For instance, administration of this compound led to a significant reduction in tumor size and improved survival rates in murine models .

- Neuroprotective Effects : It has shown promise in protecting against neurodegenerative conditions by reducing oxidative damage and improving neuronal function .

- Cardiovascular Benefits : this compound may exert antihypertensive effects and improve vascular reactivity, making it beneficial for cardiovascular health .

Industry

- Material Development : In industrial applications, this compound is explored for developing new materials and as a catalyst in chemical reactions due to its unique properties.

Antioxidant Activity

A study highlighted that this compound effectively reduced oxidative damage in neuronal cells, indicating its potential for neuroprotective applications against conditions like Alzheimer's disease .

Anti-inflammatory Effects

In an animal model of arthritis, this compound treatment resulted in decreased levels of inflammatory markers such as cyclooxygenase-2 and inducible nitric oxide synthase .

Anticancer Research

Research involving human colon adenocarcinoma cells (SW480) showed that this compound induced apoptosis and inhibited cell proliferation without causing toxicity in mice .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Synthesis of complex molecules | Serves as a building block |

| Biology | Antioxidant properties | Reduces oxidative stress |

| Anti-inflammatory effects | Lowers inflammation markers | |

| Medicine | Cancer therapy | Significant tumor size reduction |

| Neuroprotection | Protects neuronal cells from damage | |

| Cardiovascular health | Improves vascular reactivity | |

| Industry | Material development | Used as a catalyst |

Mécanisme D'action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to modulate biological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Rutarin

- This compound

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer unique biological or chemical properties compared to other similar compounds.

Activité Biologique

Rutarin, a compound derived from the plant genus Ruta, exhibits a variety of biological activities that have garnered attention in pharmacological research. This article provides an in-depth examination of this compound's biological properties, including its antioxidant, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a flavonoid glycoside, primarily found in Ruta species such as Ruta graveolens. Its chemical structure contributes to its diverse biological activities. The compound is characterized by its ability to interact with various biological pathways, making it a subject of interest for therapeutic applications.

1. Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which are crucial in combating oxidative stress linked to various diseases. Research indicates that this compound can scavenge free radicals and enhance the body's antioxidant defenses. A study highlighted that this compound effectively reduced oxidative damage in neuronal cells, suggesting its potential for neuroprotective applications against neurodegenerative diseases .

2. Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been documented through various in vitro and in vivo studies. It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation. For instance, a study reported that this compound significantly reduced inflammation markers in animal models of arthritis, indicating its potential as an anti-arthritic agent .

3. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of pathogens. Research has shown that extracts containing this compound possess antibacterial and antifungal properties. A study focusing on Ruta graveolens extracts revealed effective inhibition of bacterial growth and fungal pathogens, supporting its use as a natural antimicrobial agent .

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Park et al., 2014 | Rutin induced bone formation via MG-63 osteosarcoma cell differentiation | Suggests potential for osteoporosis treatment |

| Sadeghnia et al., 2013 | Rutin attenuated nephrotoxicity induced by hexachlorobutadiene | Indicates nephroprotective effects |

| Alonso-Castro et al., 2013 | Rutin exhibited cytotoxic effects on colon adenocarcinoma cells | Supports anti-cancer potential |

This compound's mechanisms of action involve several pathways:

- Antioxidant Mechanism : By increasing the expression of antioxidant enzymes, this compound mitigates oxidative damage.

- Anti-inflammatory Pathway : It inhibits NF-kB activation, reducing the expression of inflammatory mediators.

- Antimicrobial Action : this compound disrupts microbial cell membranes and inhibits essential metabolic processes in pathogens.

Toxicological Profile

While this compound exhibits promising therapeutic effects, its safety profile is crucial for clinical applications. Studies have assessed the cytotoxicity of this compound derivatives on various cell lines, revealing that certain concentrations can induce apoptosis in cancer cells while maintaining safety margins for normal cells .

Propriétés

IUPAC Name |

2-(2-hydroxypropan-2-yl)-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O10/c1-20(2,26)11-6-9-5-8-3-4-12(22)29-16(8)18(17(9)28-11)30-19-15(25)14(24)13(23)10(7-21)27-19/h3-5,10-11,13-15,19,21,23-26H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWFVRMFYKPZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rutarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20320-81-4 | |

| Record name | Rutarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20320-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rutarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 - 148 °C | |

| Record name | Rutarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.